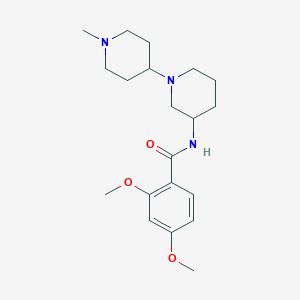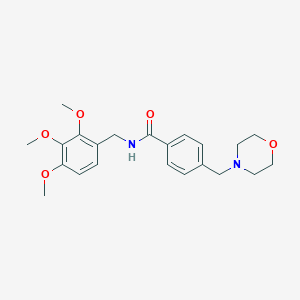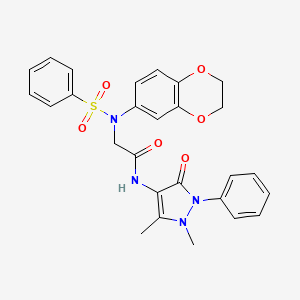
N-cyclooctyl-3-methyl-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-3-methyl-2-thiophenecarboxamide, also known as CTMTC, is a synthetic compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. CTMTC has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mecanismo De Acción
The exact mechanism of action of N-cyclooctyl-3-methyl-2-thiophenecarboxamide is not fully understood. However, it is believed to exert its effects through the modulation of various neurotransmitters and ion channels in the central nervous system. N-cyclooctyl-3-methyl-2-thiophenecarboxamide has been found to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity. N-cyclooctyl-3-methyl-2-thiophenecarboxamide has also been found to inhibit the activity of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-cyclooctyl-3-methyl-2-thiophenecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in animal models of inflammation. N-cyclooctyl-3-methyl-2-thiophenecarboxamide has also been found to reduce the expression of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, N-cyclooctyl-3-methyl-2-thiophenecarboxamide has been found to increase the levels of brain-derived neurotrophic factor, a protein that promotes the survival and growth of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclooctyl-3-methyl-2-thiophenecarboxamide is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the role of GABA receptors and voltage-gated sodium channels in the central nervous system. Additionally, N-cyclooctyl-3-methyl-2-thiophenecarboxamide has been found to exhibit a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of N-cyclooctyl-3-methyl-2-thiophenecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-cyclooctyl-3-methyl-2-thiophenecarboxamide. One potential avenue of research is the investigation of its effects on other neurotransmitter systems, such as glutamate and dopamine. Additionally, N-cyclooctyl-3-methyl-2-thiophenecarboxamide could be studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Further studies are also needed to elucidate the exact mechanism of action of N-cyclooctyl-3-methyl-2-thiophenecarboxamide and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, N-cyclooctyl-3-methyl-2-thiophenecarboxamide is a synthetic compound with potential therapeutic applications in the treatment of various diseases. It exhibits a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. N-cyclooctyl-3-methyl-2-thiophenecarboxamide's mechanism of action involves the modulation of various neurotransmitters and ion channels in the central nervous system. While N-cyclooctyl-3-methyl-2-thiophenecarboxamide has several advantages, such as high potency and selectivity, it also has limitations, such as poor solubility. Future studies are needed to further elucidate the potential therapeutic applications of N-cyclooctyl-3-methyl-2-thiophenecarboxamide.
Métodos De Síntesis
The synthesis of N-cyclooctyl-3-methyl-2-thiophenecarboxamide involves the reaction of cyclooctylamine with 3-methyl-2-thiophenecarboxylic acid chloride in the presence of a base. The reaction proceeds through an amide bond formation, resulting in the formation of N-cyclooctyl-3-methyl-2-thiophenecarboxamide. The purity of the compound can be improved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-cyclooctyl-3-methyl-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-cyclooctyl-3-methyl-2-thiophenecarboxamide has also been investigated for its anticonvulsant effects in animal models of epilepsy. Additionally, N-cyclooctyl-3-methyl-2-thiophenecarboxamide has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-cyclooctyl-3-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-11-9-10-17-13(11)14(16)15-12-7-5-3-2-4-6-8-12/h9-10,12H,2-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDHKRKRZXJRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(4-nitrobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6050374.png)
![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B6050376.png)
![1-tert-butyl-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6050383.png)
![2-[2-(3,5-dichloro-2-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B6050390.png)
![2-[1-(3,4-difluorobenzyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6050401.png)
![5,5',7-trimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B6050404.png)


![N-methyl-6-[(3-methyl-3-piperidinyl)methoxy]-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B6050446.png)

![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6050475.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B6050477.png)
![1-{[1-(4-methylbenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B6050480.png)
